1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-phenylpyrazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAUCNVBBMEIQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655498 |

Source

|

| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-64-6 |

Source

|

| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Profile and Significance of 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and an ethanamine group at the 4-position. Its unique structural arrangement makes it a molecule of interest in medicinal chemistry and drug discovery.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 936940-64-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.25 g/mol | [2] |

| MDL Number | MFCD05864489 | [2] |

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[3][4][5] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[6][7][8] The presence of the 1-phenyl-pyrazole core in the target molecule suggests its potential for biological activity, making it a compelling candidate for further investigation.

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the formation of the pyrazole ring followed by the introduction or modification of the ethanamine side chain. A common and effective method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a feasible multi-step synthesis of this compound.

Step 1: Synthesis of 1-Phenyl-1H-pyrazole

This foundational step involves the condensation of a suitable 1,3-dicarbonyl equivalent with phenylhydrazine.

-

To a stirred solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable solvent such as ethanol, add phenylhydrazine (1 equivalent).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-1H-pyrazole.

Step 2: Formylation of 1-Phenyl-1H-pyrazole to 1-Phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[9]

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring.

-

To this Vilsmeier reagent, add 1-phenyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.

-

Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

The precipitated product, 1-phenyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with water, and dried.

Step 3: Conversion to 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone

This can be achieved through a Grignard reaction followed by oxidation.

-

To a solution of methylmagnesium bromide (a Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF), add a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the secondary alcohol.

-

Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation to yield 1-(1-phenyl-1H-pyrazol-4-yl)ethanone.

Step 4: Reductive Amination to this compound

The final step involves the conversion of the ketone to the desired primary amine.

-

Dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Add an excess of ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

-

Quench the reaction with water and make the solution basic with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Purification Methodology

The crude product from the final step will likely require purification. Column chromatography is a standard and effective method for this purpose.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity can be gradually increased to elute the desired compound. The addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial for improving the chromatography of amines by reducing tailing.

Part 3: Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyrazole rings, as well as signals for the ethanamine side chain (a quartet for the CH group and a doublet for the CH₃ group). The chemical shifts and coupling constants of these protons will provide valuable information about the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of reactions and to determine the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the final purity assessment of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

Caption: A typical workflow for the synthesis, purification, and analysis of a small molecule.

Part 4: Potential Applications in Drug Development

The Pharmacological Importance of the Pyrazole Moiety

The pyrazole ring is a key structural feature in a number of commercially successful drugs. For instance, Celecoxib is a selective COX-2 inhibitor used to treat arthritis, and Rimonabant was developed as an anti-obesity drug.[5] The diverse biological activities of pyrazole derivatives stem from their ability to form various non-covalent interactions with biological macromolecules.

Postulated Biological Targets and Therapeutic Areas

Given the structural similarities of this compound to other biologically active pyrazoles, it is plausible that this compound could exhibit activity in several therapeutic areas:

-

Kinase Inhibition: Many pyrazole-containing compounds have been identified as potent kinase inhibitors, which are crucial targets in cancer therapy.[10] The ethanamine side chain could potentially interact with the hinge region of a kinase active site.

-

Anti-inflammatory Activity: The pyrazole scaffold is known to be associated with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[11]

-

Antimicrobial Effects: Numerous pyrazole derivatives have demonstrated antibacterial and antifungal activities.[5]

Future Research Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

In vitro biological screening: The compound should be screened against a panel of biological targets, such as kinases, GPCRs, and enzymes involved in inflammation.

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of analogues with modifications to the phenyl ring, the pyrazole core, and the ethanamine side chain would provide valuable insights into the structural requirements for biological activity.

-

In vivo efficacy and safety studies: Promising compounds identified from in vitro screening should be further evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety profile.

Part 5: References

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and biological activities. Molecules, 22(2), 1-37.

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(2), 743-751.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(4), 1887-1914.

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 134.

-

Shetty, S., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5037-5040.

-

MySkinRecipes. (n.d.). 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanamine. Retrieved from [Link]

-

Frontiers Media. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 936940-64-6 Cas No. | 1-(1-Phenyl-1H-pyrazol-4-yl)-1-ethanamine | Matrix Scientific [matrixscientific.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Pharmaceuticals | Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry [mdpi.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanamine [myskinrecipes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine: A Versatile Building Block in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, high-value derivative, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine. We will provide an in-depth examination of its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its potential as a critical intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers leveraging pyrazole-based scaffolds in drug discovery programs.

Part 1: Core Molecular Attributes and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development. This compound is a chiral primary amine featuring a stable N-phenyl substituted pyrazole core. The ethanamine moiety at the 4-position provides a crucial reactive handle for further synthetic elaboration, while the overall structure maintains properties amenable to drug design.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | N/A |

| CAS Number | 936940-64-6 | [2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2][3][4] |

| Molecular Weight | 187.24 g/mol | [3][4] |

| Form | Liquid (as free base) | [2] |

| Stereochemistry | Racemic | [2] |

| LogP | 1.46 | [2] |

| Rotatable Bonds | 2 |[2] |

Causality Insight: The LogP value of 1.46 suggests a favorable balance between hydrophilicity and lipophilicity, a key consideration in optimizing pharmacokinetic properties for potential drug candidates. The two rotatable bonds, located in the ethanamine side chain and the phenyl-pyrazole linkage, provide conformational flexibility, which can be critical for effective binding to biological targets.

Part 2: The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its chemical stability, synthetic accessibility, and ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) have cemented its status as a privileged scaffold. Molecules incorporating this core have demonstrated a vast range of biological activities, making them a subject of intense research interest.[1][5][6][7]

Caption: High-level workflow for the synthesis of the target amine.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Precursor)

This protocol is based on the Vilsmeier-Haack reaction, a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic systems. [8][9] Methodology:

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Expert Rationale: The reaction between DMF and POCl₃ forms the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent. Pre-forming this reagent at low temperatures is crucial to control the exothermic reaction and prevent degradation.

-

-

Substrate Addition: Dissolve the starting material, an appropriate acetophenone phenylhydrazone, in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring progress by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield the pure aldehyde precursor. [8]

Protocol 2: Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in drug development. A multi-technique approach ensures the highest level of confidence.

Caption: Standard workflow for the analytical validation of a synthesized compound.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Data | Structural Correlation |

|---|---|---|

| ¹H NMR | δ 7.2-8.0 ppm (m, 5H)δ ~7.5, ~8.0 ppm (s, 1H each)δ ~4.0 ppm (q, 1H)δ ~1.5 ppm (d, 3H)δ ~1.5-2.0 ppm (br s, 2H) | Phenyl protonsPyrazole ring C-H protonsMethine proton (CH-NH₂)Methyl protons (CH₃)Amine protons (NH₂) |

| ¹³C NMR | δ 110-140 ppm | Aromatic and pyrazole carbons |

| FT-IR | ~3300-3400 cm⁻¹ (stretch)~1595 cm⁻¹ (stretch)~1500 cm⁻¹ (stretch) | N-H stretch of primary amineC=N stretch of pyrazole ringC=C stretch of aromatic rings |

| Mass Spec (ESI+) | m/z = 188.1182 [M+H]⁺ | Corresponds to the protonated molecular ion of C₁₁H₁₃N₃ |

Part 4: Applications in Drug Development and Safety

Role as a Pharmaceutical Intermediate

This compound is not typically an end-product but rather a valuable intermediate. Its primary amine functional group serves as a versatile anchor for building more complex molecules through reactions like amide bond formation, reductive amination with other carbonyls, or formation of sulfonamides. This versatility allows for its incorporation into libraries of compounds for screening against various biological targets, particularly protein kinases and inflammatory mediators, where the pyrazole scaffold is known to be effective. [10][11]

Safety and Handling

While specific toxicity data for this compound is not extensively published, general precautions for handling pyrazole derivatives and aromatic amines should be strictly followed.

Table 3: General Laboratory Safety Guidelines

| Precaution | Details |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. [12][13]Avoid inhalation of vapors and contact with skin and eyes. [12][13]Wash hands thoroughly after handling. [12] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. [12]|

Conclusion

This compound represents a synthetically accessible and highly valuable building block for medicinal chemistry. Its combination of a biologically proven pyrazole core and a reactive ethanamine side chain provides a powerful platform for the design and synthesis of next-generation therapeutics. The robust synthetic and analytical protocols outlined in this guide offer a validated framework for researchers to confidently produce and utilize this compound in their drug discovery endeavors.

References

-

ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]

-

Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

PubChem. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine. [Link]

-

MDPI. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

-

MySkinRecipes. 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanamine. [Link]

-

MDPI. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

-

Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

-

MDPI. Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

PubMed Central (PMC). Current status of pyrazole and its biological activities. [Link]

-

SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRAZOLE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. You are being redirected... [hit2lead.com]

- 3. achmem.com [achmem.com]

- 4. 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine | C11H13N3 | CID 16640544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. asianpubs.org [asianpubs.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanamine [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine: Structure, Properties, and Synthetic Exploration

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic pathway for 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine. This molecule belongs to the phenylpyrazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. While specific experimental data for this particular ethanamine derivative is not extensively documented in publicly accessible literature, this guide consolidates available information on its precursors and related analogues to provide a robust framework for its synthesis and characterization. We will delve into the structural elucidation, key physicochemical properties, a detailed, scientifically-grounded synthetic protocol, and the potential therapeutic applications of this compound, drawing parallels from the broader family of phenylpyrazole derivatives.

Introduction: The Significance of the Phenylpyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. The fusion of a phenyl ring to the pyrazole core, creating the phenylpyrazole scaffold, further enhances its drug-like properties, often improving metabolic stability and target binding affinity.

Phenylpyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Notably, this structural motif is present in several commercially successful drugs, underscoring its importance in modern drug discovery.[1] this compound, as a primary amine-containing derivative, represents a key building block for the synthesis of more complex molecular entities and may itself possess intrinsic biological activity worthy of investigation.

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to understanding its reactivity and potential biological interactions.

Chemical Structure

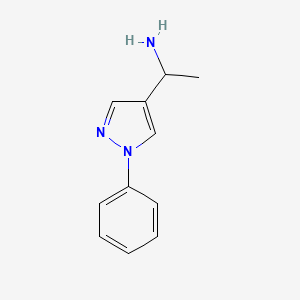

The molecule consists of a central pyrazole ring, with a phenyl group attached at the N1 position and an ethanamine group at the C4 position. The presence of a chiral center at the alpha-carbon of the ethanamine group indicates that this compound can exist as a racemic mixture of two enantiomers.

Diagram of the Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine | N/A |

| CAS Number | 936940-64-6 | [5] |

| Molecular Formula | C₁₁H₁₃N₃ | [6] |

| Molecular Weight | 187.24 g/mol | [6] |

| Appearance | Reported as a liquid | N/A |

| Stereochemistry | Racemic | N/A |

Proposed Synthetic Pathway and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone (Precursor)

The initial step involves the Friedel-Crafts acylation of 1-phenyl-1H-pyrazole. This reaction introduces an acetyl group at the C4 position of the pyrazole ring, which is generally the most reactive site for electrophilic substitution in this scaffold.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 1-phenyl-1H-pyrazole (1 equivalent) in the same anhydrous solvent dropwise.

-

Acylation: Following the addition of the pyrazole, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(1-phenyl-1H-pyrazol-4-yl)ethanone.

Step 2: Reductive Amination to this compound

The final step is the conversion of the ketone precursor to the target primary amine via reductive amination. This is a robust and widely used method for amine synthesis.[7]

Protocol:

-

Reaction Setup: To a round-bottom flask containing a solution of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10-20 equivalents).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by TLC or NMR.

-

Reduction: Once imine formation is significant, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. Be cautious as the reaction may be exothermic and may evolve gas.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature until the reaction is complete (as monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. This will also protonate the product amine.

-

Purification: Remove the organic solvent under reduced pressure. Wash the aqueous residue with a non-polar solvent like diethyl ether to remove any unreacted starting material. Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

-

Extraction of Product: Extract the liberated free amine into an organic solvent such as DCM or ethyl acetate (3 x volume). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl & pyrazole): Multiple signals in the range of δ 7.0-8.0 ppm. - CH (ethanamine): A quartet around δ 4.0-4.5 ppm. - NH₂ (amine): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm. - CH₃ (ethanamine): A doublet around δ 1.3-1.6 ppm. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 110-150 ppm. - CH (ethanamine): A signal around δ 50-55 ppm. - CH₃ (ethanamine): A signal in the aliphatic region, around δ 20-25 ppm. |

| IR Spectroscopy | - N-H stretch (primary amine): Two characteristic medium intensity bands in the region of 3300-3500 cm⁻¹. - C-H stretch (aromatic): Signals above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals below 3000 cm⁻¹. - C=C and C=N stretch (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region. - C-N stretch: A signal in the 1000-1250 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 187. - Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the amine group, the ethyl group, and cleavage of the pyrazole ring. |

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound has not been specifically reported. However, the broader class of phenylpyrazole derivatives has been extensively studied, revealing a wide range of therapeutic potentials.

-

Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural features of this compound make it a plausible candidate for targeting various kinases.

-

Anti-inflammatory Activity: Phenylpyrazoles have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[3]

-

Antimicrobial and Antiviral Agents: The pyrazole scaffold is present in numerous compounds with demonstrated activity against a range of microbial and viral pathogens.[1]

-

Central Nervous System (CNS) Activity: Certain pyrazole derivatives have shown activity as modulators of CNS targets, suggesting potential applications in neurological and psychiatric disorders.

The primary amine functionality of this compound makes it an excellent starting point for the synthesis of a library of derivatives. By modifying the amine, researchers can explore a wide chemical space and potentially discover novel compounds with enhanced potency and selectivity for various biological targets.

Conclusion

This compound is a valuable, yet underexplored, chemical entity within the pharmacologically significant phenylpyrazole family. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed, plausible synthetic route for its preparation. The provided protocols, based on established and reliable chemical transformations, offer a solid foundation for researchers to synthesize and further investigate this compound. The predicted spectroscopic data will aid in its characterization, and the discussion of the potential biological activities of its parent scaffold highlights the promising avenues for future research. Further investigation into the specific biological profile of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. (2025). Retrieved from [Link]

- Shetty, et al. (n.d.).

-

1-phenyl-2-(1H-pyrazol-4-yl)ethanone - ChemSynthesis. (2025). Retrieved from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (n.d.). Retrieved from [Link]

-

China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory - BIOSYNCE. (n.d.). Retrieved from [Link]

-

View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists - PubMed. (2012). Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

-

Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. (2024). Retrieved from [Link]

-

1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone - MDPI. (n.d.). Retrieved from [Link]

-

1-(1-phenyl-1h-pyrazol-3-yl)ethan-1-amine - PubChemLite. (n.d.). Retrieved from [Link]

-

Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. (2022). Retrieved from [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment - ResearchGate. (2025). Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

-

A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Retrieved from [Link]

-

(1-Phenyl-1H-pyrazol-4-yl)methylamine. (n.d.). Retrieved from [Link]

-

1H-Pyrazole, 1-phenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Pyrazole-3-amine, 4-phenyl-, hydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2 - Growing Science. (n.d.). Retrieved from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

1-phenyl-2-(1H-pyrazol-5-yl)ethanamine | C11H13N3 - PubChem. (n.d.). Retrieved from [Link]

-

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-ethanamine - Optional[MS (GC)] - Spectrum. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. mdpi.com [mdpi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

The Multifaceted Biological Activities of 1-Phenyl-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The 1-phenyl-1H-pyrazole core is a privileged scaffold in drug discovery, a five-membered heterocyclic ring boasting a remarkable versatility that has led to a plethora of biologically active compounds.[1] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made the 1-phenyl-1H-pyrazole moiety a cornerstone in the development of therapeutics targeting a wide array of diseases, from inflammatory conditions to cancer and infectious diseases.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of these derivatives, offering researchers and drug development professionals a comprehensive resource on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Anti-Inflammatory Activity: The Legacy of Selective COX-2 Inhibition

Perhaps the most celebrated biological activity of 1-phenyl-1H-pyrazole derivatives is their potent anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib.[4][5][6] This class of compounds has revolutionized the management of inflammatory disorders by offering a more targeted therapeutic approach.

A. Mechanism of Action: A Tale of Two Cyclooxygenases

The primary anti-inflammatory mechanism of many 1-phenyl-1H-pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][7]

-

COX-1 vs. COX-2: The cyclooxygenase enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological processes such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[6][7] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[6][7]

-

The Role of Prostaglandins: Both COX isoforms catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5]

-

Selective Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[6] The genius of selective COX-2 inhibitors like Celecoxib lies in their ability to specifically target the inflammation-induced COX-2, thereby reducing the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[4][6][7] Celecoxib's chemical structure, featuring a sulfonamide side chain, allows it to bind to a specific hydrophilic region near the active site of COX-2, a feature absent in COX-1, thus conferring its selectivity.[5][6]

Caption: Mechanism of selective COX-2 inhibition by 1-phenyl-1H-pyrazole derivatives.

B. In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

A standard and reliable method to assess the acute anti-inflammatory activity of novel 1-phenyl-1H-pyrazole derivatives is the carrageenan-induced paw edema model in rats.[8][9][10]

Experimental Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Administration: Animals are randomly divided into groups (n=6):

-

Control group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard group: Receives a reference drug (e.g., Celecoxib, 10 mg/kg, p.o.).

-

Test groups: Receive the synthesized 1-phenyl-1H-pyrazole derivatives at various doses.

-

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.

II. Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Beyond their anti-inflammatory prowess, 1-phenyl-1H-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines.[11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A. Mechanisms of Anticancer Action

The anticancer effects of these derivatives are not limited to a single pathway but rather a combination of mechanisms that collectively inhibit tumor growth and survival.[14]

-

Induction of Apoptosis: Many 1-phenyl-1H-pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be mediated through the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic molecules such as PDK1 and AKT1.[14]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases (e.g., G0/G1).[14][15] This is often associated with the increased expression of cell cycle inhibitors like p21 and p27 and the decreased expression of cyclins.[14]

-

Inhibition of Angiogenesis: Some derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This is often achieved by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14][16]

-

Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes that are overexpressed in cancer cells, such as xanthine oxidase.[11]

Caption: Multifaceted anticancer mechanisms of 1-phenyl-1H-pyrazole derivatives.

B. In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cultured cancer cells.[17][18]

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1-phenyl-1H-pyrazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. A control group with vehicle (e.g., DMSO) and a blank group with media only are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 1-Phenyl-1H-Pyrazole Derivatives

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |

| Derivative 1 | 17.8 ± 0.5 | 4.4 ± 0.4 | 4.2 ± 0.2 | [11] |

| Derivative 2 | 94.2 ± 0.3 | 34.6 ± 2.6 | 17.3 ± 0.5 | [11] |

| Doxorubicin (Standard) | 4.7 ± 0.08 | 3.9 ± 0.06 | 4.4 ± 0.04 | [11] |

III. Antimicrobial Activity: A Broad Spectrum of Action

The 1-phenyl-1H-pyrazole scaffold has also been a fertile ground for the discovery of novel antimicrobial agents with activity against a range of bacteria and fungi.[19][20][21]

A. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings. For instance, the introduction of a bromoacetyl moiety at the 4-position of the pyrazole ring has been shown to significantly enhance antifungal activity.[19]

B. In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Experimental Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The 1-phenyl-1H-pyrazole derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Synthesis of 1-Phenyl-1H-Pyrazole Derivatives: A General Approach

A common and versatile method for the synthesis of 1-phenyl-1H-pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[8][24][25]

Caption: General synthetic workflow for 1-phenyl-1H-pyrazole derivatives.

General Synthetic Protocol:

-

A mixture of the appropriate 1,3-dicarbonyl compound (1 equivalent) and phenylhydrazine (1 equivalent) is dissolved in a suitable solvent such as absolute ethanol.

-

A catalytic amount of an acid, like glacial acetic acid, is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period (e.g., 30 minutes to several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-phenyl-1H-pyrazole derivative.

V. Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazole scaffold continues to be a highly valuable framework in medicinal chemistry. The diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore its therapeutic potential. Future research in this area should focus on the design and synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of derivatives with dual or multiple biological activities could also open up new avenues for the treatment of complex diseases. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

-

Bioassays for anticancer activities - PubMed. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

-

Bioassays for anticancer activities - University of Wollongong Research Online. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC - NIH. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. [Link]

-

Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. [Link]

-

(PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids - ResearchGate. [Link]

-

Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed. [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity - International Journal of Pharma Sciences and Research. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives - OUCI. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents | Request PDF - ResearchGate. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. srrjournals.com [srrjournals.com]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ro.uow.edu.au [ro.uow.edu.au]

- 19. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. orientjchem.org [orientjchem.org]

- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 22. pdb.apec.org [pdb.apec.org]

- 23. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery Targeting a Diverse Proteome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold." This guide provides a comprehensive exploration of the known protein targets of pyrazole-containing compounds, delving into the mechanistic intricacies of their interactions and offering practical, field-proven methodologies for their study. We will traverse the landscape of pyrazole-targeted proteins, from the extensively studied protein kinases to a diverse array of enzymes, G-protein coupled receptors, and ion channels. This document is designed to serve as a technical resource, equipping researchers with the foundational knowledge and practical protocols necessary to navigate and innovate within the expansive field of pyrazole-based drug discovery.

Introduction: The Versatility of the Pyrazole Core

The pyrazole moiety's success in drug design is not coincidental. Its aromatic nature provides a rigid framework for the precise orientation of substituents, while the two nitrogen atoms offer versatile hydrogen bonding capabilities, mimicking the interactions of native ligands.[1] The N-1 nitrogen can act as a hydrogen bond donor, and the N-2 nitrogen as an acceptor, allowing for critical interactions within protein binding pockets.[1] Furthermore, the pyrazole ring can serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic properties such as solubility and metabolic stability.[1]

Historically, pyrazole-containing compounds have made a significant impact on medicine, with early examples including the anti-inflammatory drug phenylbutazone. The modern era of drug discovery has seen an explosion in the number of approved drugs featuring this scaffold, a testament to its adaptability and efficacy across a wide range of therapeutic areas.[1] As of April 2022, over 40 pyrazole-containing drugs have been approved by the FDA, targeting a multitude of clinical conditions.[1]

Major Classes of Protein Targets

The promiscuity of the pyrazole scaffold allows it to bind to a diverse array of protein targets. While protein kinases are arguably the most prominent class, pyrazoles have demonstrated significant activity against various enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Protein Kinases: The Dominant Target Landscape

Protein kinases, which catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2] The pyrazole scaffold has proven to be a highly effective framework for the development of protein kinase inhibitors (PKIs), with numerous approved drugs targeting this enzyme family.[2][3] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring.[2]

Mechanism of Action: Most pyrazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase. The pyrazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP. Substituents on the pyrazole ring are then tailored to occupy adjacent hydrophobic pockets, conferring potency and selectivity for the target kinase.

Key Kinase Targets:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Pyrazole-containing compounds like Ruxolitinib are potent inhibitors of JAK1 and JAK2, used in the treatment of myelofibrosis and other inflammatory conditions.[2][4]

-

B-Raf Kinase: Mutations in the B-Raf kinase, particularly the V600E mutation, are drivers of several cancers, including melanoma. Encorafenib is a pyrazole-based inhibitor that specifically targets this mutant form of B-Raf.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a strategy for cancer therapy. Several pyrazole derivatives have been developed as potent CDK inhibitors.[5][6]

-

Other Notable Kinase Targets: The list of kinases targeted by pyrazole compounds is extensive and includes Akt, Aurora kinases, MAPK, Bcr-Abl, c-Met, PDGFR, and FGFR.[2]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT pathway is a primary example of a signaling cascade targeted by pyrazole-based inhibitors.

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Potency

| Compound | Target Kinase(s) | IC50 Values | Therapeutic Area |

| Ruxolitinib | JAK1, JAK2 | ~3 nM | Myelofibrosis |

| Encorafenib | B-Raf (V600E) | - | Melanoma |

| Crizotinib | ALK, ROS1 | - | Non-small cell lung cancer |

| Afuresertib | Akt1, Akt2, Akt3 | 0.02 nM, 2 nM, 2.6 nM | Oncology |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM | Preclinical |

| SP-96 | Aurora B | 0.316 nM | Preclinical |

Note: IC50 values can vary depending on assay conditions. Data compiled from multiple sources.[2][6][7][8]

Enzymes: Beyond the Kinome

While kinases are a major focus, the pyrazole scaffold has also yielded potent inhibitors of other enzyme classes.

2.2.1. Cyclooxygenases (COX)

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[11]

Mechanism of Action: Pyrazole-containing drugs like Celecoxib are selective COX-2 inhibitors.[9][12] The larger, more flexible active site of COX-2 compared to COX-1 allows the bulkier pyrazole-based inhibitors to bind with high affinity, while sterically hindering their entry into the COX-1 active site.[9]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. alma.karlov.mff.cuni.cz [alma.karlov.mff.cuni.cz]

- 10. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

The Pyrazole Scaffold as a Cornerstone for Kinase Inhibition: A Technical Guide to the Potential of 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Within the landscape of kinase inhibitor discovery, the pyrazole nucleus has emerged as a "privileged scaffold" due to its versatile chemical properties and proven success in clinical applications. This technical guide delves into the potential of a specific, yet under-explored, pyrazole-containing compound: 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine . While direct biological data for this molecule is not yet prevalent in public literature, its structural features, rooted in a well-established pharmacophore, present a compelling case for its investigation as a kinase inhibitor. This document will provide a comprehensive overview of the rationale for its consideration, a proposed synthetic route, a detailed hypothetical framework for its biological evaluation against a panel of kinases, and a discussion of its potential therapeutic implications.

Introduction: The Prominence of Pyrazole-Based Kinase Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featuring in a multitude of FDA-approved drugs. Its utility in kinase inhibitor design is particularly noteworthy. Several clinically successful kinase inhibitors, such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), incorporate a pyrazole core, underscoring the scaffold's ability to engage with the ATP-binding site of various kinases. The pyrazole moiety can participate in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.

The subject of this guide, this compound, possesses the key structural elements of this successful class of compounds: a substituted pyrazole ring and a pendant amine group that can be crucial for forming salt bridges or additional hydrogen bonds within the active site. The phenyl substitution on the pyrazole ring can be oriented to occupy hydrophobic pockets, further enhancing binding affinity.

Rationale for Kinase Inhibition Potential: A Pharmacophore-Based Perspective

The potential of this compound as a kinase inhibitor can be rationalized through the lens of pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For many pyrazole-based kinase inhibitors, the pharmacophore consists of:

-

A hydrogen bond acceptor/donor system: The pyrazole ring itself provides this, enabling interaction with the kinase hinge region.

-

A hydrophobic region: The phenyl group on the pyrazole ring can fulfill this role.

-

An additional hydrogen bond donor/acceptor or charged group: The ethanamine side chain provides a primary amine, which can act as a hydrogen bond donor or become protonated to form a salt bridge with acidic residues in the active site.

The following Graphviz diagram illustrates a generalized pharmacophore model for a pyrazole-based kinase inhibitor.

Caption: Generalized pharmacophore model of a pyrazole-based kinase inhibitor.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, culminating in a reductive amination. A plausible synthetic route is outlined below.

Synthesis of the Ketone Precursor: 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone

The synthesis of the key ketone intermediate can be achieved via a Vilsmeier-Haack type formylation of a suitable phenylhydrazone followed by further functionalization. A more direct approach involves the reaction of 1-phenyl-1H-pyrazole with acetyl chloride under Friedel-Crafts acylation conditions.

Reductive Amination to Yield the Target Compound

The final step involves the conversion of the ketone to the primary amine via reductive amination. This can be achieved using a variety of reducing agents.

Experimental Protocol: Reductive Amination

-

To a solution of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 1M HCl.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

The following Graphviz diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Biological Evaluation: A Kinase Inhibition Screening Cascade

To ascertain the kinase inhibitory potential of this compound, a systematic screening cascade is proposed. This cascade would begin with broad-spectrum screening and progressively narrow down to specific kinase targets and cellular activity.

Primary Biochemical Screening

The initial step would involve screening the compound against a large panel of recombinant kinases to identify potential targets. A common method for this is a luminescence-based assay that measures ATP consumption.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate peptide, and kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Biochemical Assays and Selectivity Profiling

For kinases where significant inhibition is observed in the primary screen, secondary assays would be performed to confirm the activity and determine the mode of inhibition (e.g., ATP-competitive). A broader selectivity profile against a panel of related kinases would also be generated to assess the compound's specificity.

Cell-Based Assays

To determine if the compound can inhibit kinase activity within a cellular context, cell-based assays are crucial. This would involve treating cancer cell lines known to be dependent on the identified target kinases and measuring the phosphorylation of downstream substrates via Western blotting or ELISA.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

-

Cell Culture: Culture a relevant cancer cell line to 80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or DMSO for a specified time.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrate.

-

Detection and Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensities to determine the extent of phosphorylation inhibition.

Hypothetical Screening Data

The following table presents a hypothetical outcome of a primary kinase screen for this compound against a selection of kinases.

| Kinase Target | IC50 (nM) |

| Aurora Kinase A | 85 |

| Aurora Kinase B | 120 |

| JAK2 | 250 |

| FLT3 | >10,000 |

| EGFR | >10,000 |

This data is purely hypothetical for illustrative purposes.

Structure-Activity Relationship (SAR) Insights and Future Directions

Should this compound demonstrate promising kinase inhibitory activity, a systematic SAR study would be the next logical step. This would involve synthesizing and testing a library of analogues to probe the effects of various substitutions on potency and selectivity. Key areas for modification would include:

-

Substitution on the phenyl ring: Introducing electron-donating or withdrawing groups to modulate electronic properties and explore additional hydrophobic interactions.

-

Modification of the ethanamine side chain: Altering the length of the alkyl chain, introducing chirality, or converting the primary amine to a secondary or tertiary amine.

-

Substitution on the pyrazole ring: Adding substituents at other positions of the pyrazole ring to fine-tune its interaction with the kinase active site.

The following Graphviz diagram illustrates the key points for SAR exploration.

Caption: Key modification points for SAR studies.

Conclusion

While direct experimental evidence is currently lacking, the structural characteristics of this compound, when viewed in the context of the well-established role of the pyrazole scaffold in kinase inhibition, present a compelling case for its investigation as a novel kinase inhibitor. The proposed synthetic route is chemically feasible, and the outlined screening cascade provides a clear and logical path for its biological evaluation. Further research into this and related molecules could lead to the discovery of new and potent therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- Greasley, S.E., Johnson, E., Kraus, M.L., Cronin, C.N. (2018). Crystal structure of Tyrosine-protein kinase receptor in complex with 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Inhibitor.